

Spectroscopic and Synthetic Profile of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Aminophenoxy)pyridine-2-carboxamide

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Disclaimer: This technical guide provides spectroscopic and synthetic data for 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS: 284462-37-9), a methylated analogue of the requested compound, **4-(4-aminophenoxy)pyridine-2-carboxamide**. At the time of writing, detailed, publicly available spectroscopic data for the non-methylated primary amide could not be located. The structural difference is the presence of a methyl group on the amide nitrogen. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide is a key intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib.^[1] Its chemical structure, comprising a pyridine ring, an ether linkage, and an aminophenyl group, makes it a valuable synthon in medicinal chemistry. Accurate spectroscopic characterization is crucial for quality control and reaction monitoring during the synthesis of more complex active pharmaceutical ingredients. This guide summarizes the available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines the experimental protocols for obtaining such data.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 4-(4-Aminophenoxy)-N-methylpicolinamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Data Type	Reference Source
¹ H NMR	Spectrum Available	[2]
¹³ C NMR	Spectrum Available	[3]

Note: Specific peak assignments and coupling constants are not detailed in the referenced public sources but are available through specialized chemical data providers.

Table 2: Infrared (IR) Spectroscopy Data

Technique	Instrument	Key Functional Group Regions	Reference Source
ATR-IR	Bruker Tensor 27 FT-IR	N-H stretch (amine), C=O stretch (amide), C-O-C stretch (ether)	[3]
FTIR	Bruker Tensor 27 FT-IR	N-H stretch (amine), C=O stretch (amide), C-O-C stretch (ether)	[3]

Table 3: Mass Spectrometry (MS) Data

Technique	Molecular Formula	Molecular Weight	Exact Mass	Reference Source
GC-MS	C ₁₃ H ₁₃ N ₃ O ₂	243.26 g/mol	243.100776666 Da	[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(4-Aminophenoxy)-N-methylpicolinamide is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). 1H and ^{13}C NMR spectra are then acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

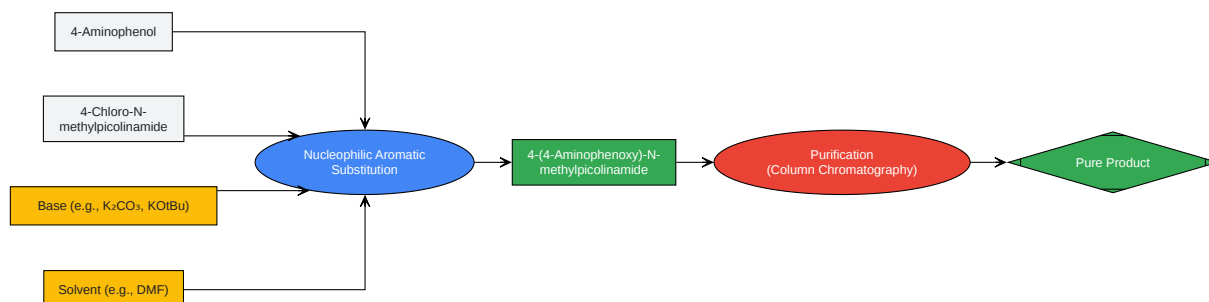
For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly on the ATR crystal of an IR spectrometer, such as a Bruker Tensor 27 FT-IR.^[3] The spectrum is then recorded. For Fourier-transform infrared (FTIR) spectroscopy, the sample may be prepared as a KBr pellet.^[3]

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer for ionization and mass analysis.^[3] This provides information on the molecular weight and fragmentation pattern of the compound.

Synthesis and Analysis Workflow

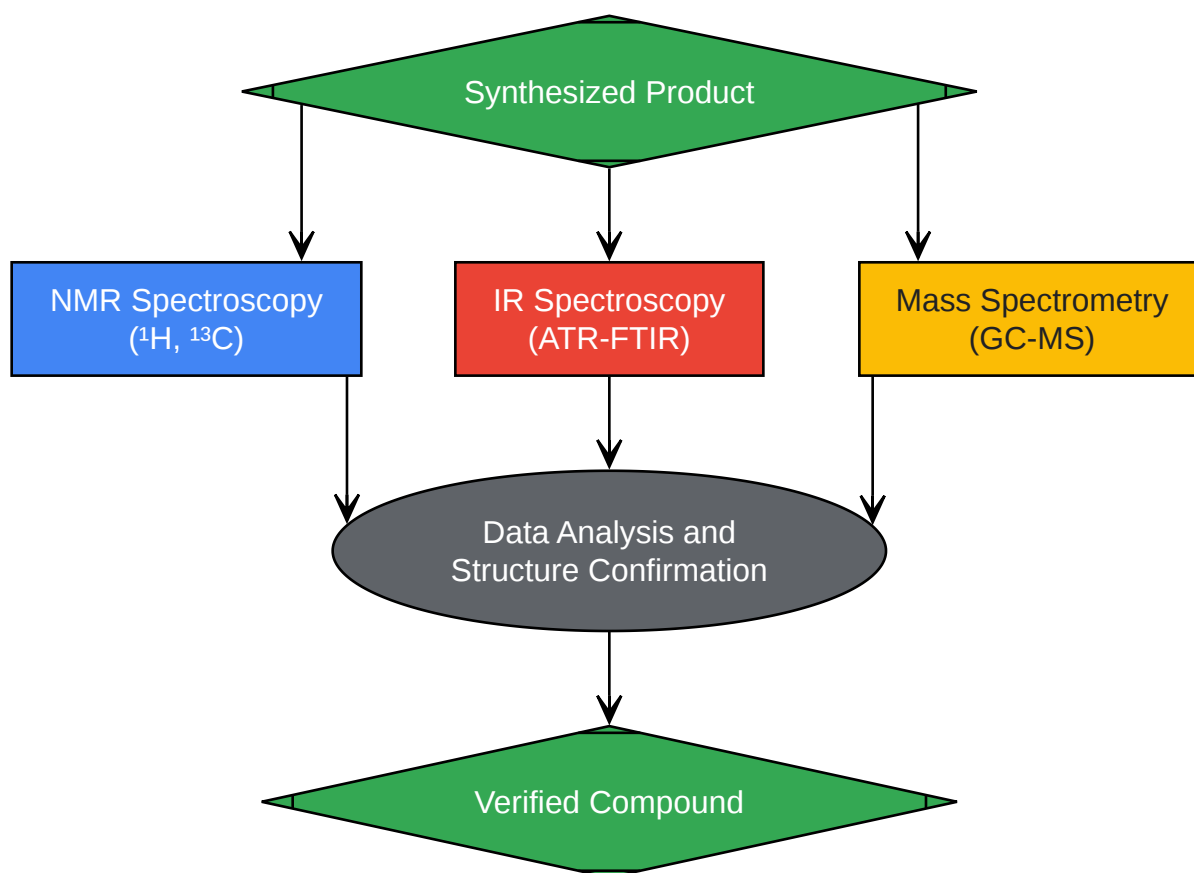
The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is a critical step in the production of more complex molecules. The following diagrams illustrate the synthetic pathway and the subsequent analytical workflow.



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Caption: Synthetic pathway for 4-(4-Aminophenoxy)-N-methylpicolinamide.

The synthesized compound then undergoes rigorous spectroscopic analysis to confirm its identity and purity.



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Caption: Spectroscopic analysis workflow for structural verification.

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References

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